(1-Propyl-1H-pyrazol-4-yl)boronic acid is classified under:
The synthesis of (1-propyl-1H-pyrazol-4-yl)boronic acid can be achieved through several methods. One notable method involves a one-pot reaction using 1-substituted 4-bromopyrazole and boric acid esters in the presence of n-hexyllithium. This process yields the desired boronic acid after hydrolysis with acetic acid. The steps are as follows:
Alternative methods include using palladium-catalyzed reactions with various alkyl halides and boron reagents, although these may involve more complex setups and higher costs due to catalyst requirements .
The molecular structure of (1-propyl-1H-pyrazol-4-yl)boronic acid features a pyrazole ring substituted with a propyl group and a boronic acid functional group. Key structural details include:
CCCN1C=C(C=N1)B1OC(C)(C)C(C)(C)O1
This structure allows for various interactions in chemical reactions, particularly in forming stable complexes with transition metals .
(1-Propyl-1H-pyrazol-4-yl)boronic acid participates in several key chemical reactions:
These reactions are significant in organic synthesis, particularly in the pharmaceutical industry for creating complex molecular architectures .
The mechanism of action for (1-propyl-1H-pyrazol-4-yl)boronic acid primarily involves its role as a nucleophile in cross-coupling reactions:
This mechanism highlights its utility in forming diverse organic compounds efficiently .
The physical and chemical properties of (1-propyl-1H-pyrazol-4-yl)boronic acid include:
Property | Value |
---|---|
Molecular Weight | 236.12 g/mol |
Density | 0.996 g/mL |
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
Stability | Stable under ambient conditions but sensitive to moisture |
These properties make it suitable for various laboratory applications while necessitating careful handling due to moisture sensitivity .
(1-Propyll-H-pyrazol-4-y)boronic acid has several scientific applications:
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3